molecular formula C11H14N4O2S B1440263 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine CAS No. 1193387-41-5

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Numéro de catalogue: B1440263
Numéro CAS: 1193387-41-5
Poids moléculaire: 266.32 g/mol
Clé InChI: VTMBSTPGBSMDNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is a useful research compound. Its molecular formula is C11H14N4O2S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-piperazin-1-ylsulfonyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17,15-6-4-12-5-7-15)10-8-14-11-9(10)2-1-3-13-11/h1-3,8,12H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMBSTPGBSMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine: A Pivotal Scaffold for ACK1/TNK2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine and its derivatives, focusing on the potent and clinically significant enantiomer, (R)-9b. This molecule has emerged as a leading inhibitor of Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in the progression of numerous cancers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, synthesis, biological activity, and the experimental protocols used for its validation.

Introduction: Targeting a Critical Oncogenic Driver

Activated Cdc42-associated kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that functions as a crucial signaling hub for numerous receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1] Its aberrant activation, amplification, or mutation is a frequent event in a wide array of human cancers, such as prostate, breast, lung, and pancreatic cancers.[2][3] ACK1 signaling promotes cancer cell proliferation, survival, and migration, making it a highly attractive target for therapeutic intervention.[4]

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a versatile heterocyclic structure that has been successfully employed in the development of various kinase inhibitors.[5][6][7] Its unique electronic properties and ability to form key hydrogen bonds within ATP-binding sites have made it a privileged core for medicinal chemists. The compound 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine represents a key structural class of ACK1 inhibitors, with the (R)-enantiomer of a specific derivative, known as (R)-9b, demonstrating exceptional potency and promising preclinical activity.[8][9] This inhibitor not only directly targets the kinase but also shows potential to overcome resistance to standard cancer therapies.[10] A Phase I clinical trial for (R)-9b is anticipated to commence in early 2026, highlighting its therapeutic potential.[11][12]

Physicochemical and Structural Properties

The core scaffold, 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine, serves as the foundation for the potent inhibitor (R)-9b. The specific properties of (R)-9b are detailed below.

PropertyValueSource
IUPAC Name (R)-1-((4-((1H-pyrrolo[2,3-b]pyridin-3-yl)sulfonyl)piperazin-2-yl)methyl)-4-chlorobenzamide (Derived from literature)N/A
CAS Number 1193387-41-5 (Related structure)N/A
Molecular Formula C21H22ClN5O3S (Calculated for (R)-9b derivative)N/A
Molecular Weight 475.95 g/mol (Calculated for (R)-9b derivative)N/A
Core Scaffold 1H-pyrrolo[2,3-b]pyridine[5][13]
Key Functional Groups Sulfonylpiperazine, Pyrrolopyridine[8]

Mechanism of Action: Disrupting ACK1-Mediated Oncogenic Signaling

(R)-9b functions as an ATP-competitive inhibitor of ACK1 kinase.[4][11] The molecule binds to the ATP-binding pocket of the ACK1 kinase domain, preventing the transfer of a phosphate group from ATP to its protein substrates.[4] This action blocks the autophosphorylation and activation of ACK1 and subsequently inhibits the phosphorylation of its downstream effectors, most notably the pro-survival kinase AKT at tyrosine 176 (p-AKT Tyr176).[1] The inhibition of the ACK1-AKT signaling axis disrupts critical pathways responsible for cell growth and survival, ultimately leading to apoptosis and reduced proliferation in cancer cells.[1][4]

ACK1_Signaling_Pathway cluster_atp RTK Growth Factor Receptors (EGFR, HER2, PDGFR) ACK1 ACK1 (TNK2) Kinase RTK->ACK1 Activates ADP ADP pAKT p-AKT (Tyr176) (Active) ACK1->pAKT Phosphorylates R_9b 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine ((R)-9b) R_9b->ACK1 Inhibits ATP ATP AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: ACK1 Signaling Inhibition Workflow.

Synthesis and Manufacturing Workflow

The synthesis of (R)-9b and related analogs is achieved through a multi-step process, as detailed in the work by Mahajan et al. (2015).[8][9] The general strategy involves the coupling of a functionalized 1H-pyrrolo[2,3-b]pyridine core with a chiral piperazine derivative.

Synthesis_Workflow start Starting Materials: 1. 7-Azaindole 2. Chiral Piperazine Derivative step1 Step 1: Sulfonylation of 7-Azaindole start->step1 step2 Step 2: Coupling Reaction start->step2 intermediate1 3-Sulfonylchloride Pyrrolopyridine step1->intermediate1 intermediate1->step2 product (R)-1-{1H-pyrrolo[2,3-b]pyridine -3-sulfonyl}piperazine derivative step2->product step3 Step 3: Purification (Chromatography) product->step3 final_product Final Product: (R)-9b step3->final_product

Caption: Generalized Synthesis Workflow.

A detailed protocol for the synthesis is proprietary and outlined in the primary literature; however, the key transformations involve:

  • Sulfonylation: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is treated with a sulfonylating agent to install the sulfonyl chloride group at the C3 position.

  • Coupling: The resulting 3-sulfonylchloride intermediate is then coupled with the appropriate chiral piperazine derivative under basic conditions to form the final sulfonylpiperazine structure.[8]

  • Purification: The final compound is purified using standard chromatographic techniques to yield the enantiomerically pure product.

Biological Activity and Selectivity

(R)-9b is a highly potent inhibitor of ACK1 kinase. Its activity has been characterized in various in vitro and cellular assays.

In Vitro Kinase Inhibition

The inhibitory activity of (R)-9b against ACK1 and other kinases was determined using a radiometric [³³P] HotSpot assay.[8][9]

Kinase TargetIC₅₀ (nM)Comments
ACK1 (TNK2) 56 Potent and primary target.
JAK26Significant off-target activity.
Tyk25Significant off-target activity.
LCK136Moderate off-target activity.
ALK143Moderate off-target activity.
CHK1154Moderate off-target activity.
FGFR1160Moderate off-target activity.
ABL1206Moderate off-target activity.
(Data sourced from Mahajan et al., J Med Chem, 2015)[8]
Cellular Proliferation Assays

The anti-proliferative effects of (R)-9b were evaluated in multiple human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
LNCaPProstate Cancer1.8
VCaPCastration-Resistant Prostate Cancer2.0
LAPC4Prostate Cancer~4.0
(Data sourced from Mahajan et al., J Med Chem, 2015)[8]

These results demonstrate that (R)-9b effectively suppresses the growth of cancer cells where ACK1 signaling is a known driver.[8]

Preclinical Pharmacology

In Vivo Efficacy

(R)-9b, often formulated as a mesylate salt ((R)-9bMS) for improved properties, has demonstrated significant anti-tumor efficacy in preclinical xenograft models.[10][14]

  • Prostate Cancer: Oral administration of (R)-9bMS effectively suppressed tumor growth in mouse models of human prostate cancer, including castration-resistant and enzalutamide-resistant models.[10][14]

  • Immunomodulatory Effects: Beyond direct tumor cell inhibition, (R)-9b has been shown to activate T cells, promoting an anti-tumor immune response.[11][15] This dual mechanism of action—directly targeting the tumor and engaging the immune system—is highly advantageous.

Pharmacokinetics

(R)-9b exhibits favorable drug-like properties, including high stability in human plasma with a half-life (t½) greater than 6 hours, suggesting its suitability for in vivo applications.[8][9]

Key Experimental Protocols

The following are standardized protocols representative of those used to characterize 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine derivatives.

Protocol 1: In Vitro Radiometric Kinase Assay (³³P-HotSpot™)

This protocol measures the direct inhibitory effect of a compound on kinase activity by quantifying the transfer of ³³P-labeled phosphate from ATP to a specific substrate.[3][16][17]

Materials:

  • Recombinant human ACK1 kinase

  • Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • Base Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT.[16]

  • [γ-³³P]ATP

  • Test Compound ((R)-9b) dissolved in 100% DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash buffer

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase, substrate, and any required cofactors in the Base Reaction Buffer.

  • Dispense the test compound at various concentrations into the kinase reaction mixture. Incubate for 20 minutes at room temperature to allow for compound binding.[16]

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Allow the reaction to proceed for 2 hours at room temperature.[16]

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the remaining radioactivity on the paper, corresponding to the phosphorylated substrate, using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.

Protocol 2: Cell Viability and Proliferation (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[18][19]

Materials:

  • Cancer cell lines (e.g., LNCaP, VCaP)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[20]

  • Microplate spectrophotometer

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound ((R)-9b) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[20][21]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~620-690 nm can be used to subtract background noise.[20][21]

  • Data Analysis: Subtract the blank reading from all measurements. Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in an immunodeficient mouse model.[4][22]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line (e.g., MDA-MB-231 for TNBC, VCaP for prostate cancer)

  • Matrigel (optional, to support tumor establishment)

  • Test compound formulation for oral gavage ((R)-9bMS)

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject approximately 1-4 million cells into the flank or mammary fat pad of each mouse.[2]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[22]

  • Randomization and Treatment: Measure tumor volumes and randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., (R)-9bMS at a specified dose like 130 mg/kg/day) or vehicle control via oral gavage daily for the duration of the study.[10]

  • Monitoring: Monitor mouse body weight and overall health regularly. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 × Length × Width²).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion and Future Outlook

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine represents a highly successful scaffold for the development of potent and selective ACK1/TNK2 kinase inhibitors. The lead compound, (R)-9b, has demonstrated a compelling preclinical profile, with potent in vitro activity, significant in vivo efficacy in resistant cancer models, and a novel immunomodulatory mechanism. Its advancement towards a Phase I clinical trial for castration-resistant prostate cancer marks a significant milestone.[11] The continued exploration of this chemical series and its underlying biology holds great promise for delivering a new class of targeted therapies for patients with difficult-to-treat malignancies.

References

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2018). Annals of Translational Medicine. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2025). ResearchGate. [Link]

  • Protocol HotSpot Kinase Assay. Reaction Biology. [Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. (2015). Journal of Medicinal Chemistry. [Link]

  • Development of novel ACK1/TNK2 inhibitors using a fragment-based approach. (2015). PubMed. [Link]

  • Targeting Androgen Receptor and ACK1 signaling with Novel Epigenetic Therapeutics in Enzalutamide-resistant Castration-Resistant - Prostate Cancer Foundation. Prostate Cancer Foundation. [Link]

  • Abstract P3-06-25: Humanized patient-derived xenograft models of triple-negative breast cancer for analyzing the safety and effectiveness of mRNA lipid nanoparticle cancer vaccines. (2025). AACR Journals. [Link]

  • Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. Breast Cancer Research. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • MTT Cell Viability & Proliferation Assay. ScienCell. [Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment Based Approach. (2025). ResearchGate. [Link]

  • A novel therapeutic agent (R)-9bMS for treatment of Castration Resistant Prostate Cancer. Department of Defense Congressionally Directed Medical Research Programs. [Link]

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. (2015). ACS Publications. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]

  • ACK1 INHIBITOR, (R)-9b. Nupam Mahajan Lab, Washington University in St. Louis. [Link]

  • HotSpot™ Kinase Screening Services. Reaction Biology. [Link]

  • Drug triggers immune cells to attack prostate cancer. (2022). ScienceDaily. [Link]

  • Novel ACK1 Inhibitor (R)-9b in Patients With Prostate Cancer. ClinicalTrials.gov. [Link]

  • Acetylation and Activation of AR K609 and ACK1 Promote Resistance to Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer. (2023). Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]

  • Improved Synthesis of Effective 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

Sources

Technical Monograph: 1-(1H-pyrrolo[2,3-b]pyridine-3-sulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for medicinal chemists and drug discovery scientists. It focuses on the chemical scaffold 1-(1H-pyrrolo[2,3-b]pyridine-3-sulfonyl)piperazine , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands (specifically 5-HT6 antagonists).

Chemo-Structural Utility, Synthesis, and Pharmacological Applications[1]

Executive Summary & Core Identity

This guide details the physicochemical and synthetic profile of 1-(1H-pyrrolo[2,3-b]pyridine-3-sulfonyl)piperazine . This molecule represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond-rich 7-azaindole core with a sulfonyl-piperazine linker.

The 7-azaindole moiety is a classic bioisostere of the indole ring (found in serotonin) and the purine ring (found in ATP), making this scaffold highly relevant for:

  • Kinase Inhibition: Mimicking the adenine binding mode in the ATP pocket (e.g., JAK, TRK, and RAF inhibitors).

  • GPCR Modulation: Specifically 5-HT6 receptor antagonists for CNS disorders (Alzheimer’s, Schizophrenia).

Nomenclature & Synonyms

Accurate identification across chemical databases requires a robust set of synonyms. The following table consolidates IUPAC and systematic naming conventions.

Naming ConventionIdentifier / Synonym
IUPAC (Systematic) 3-(piperazin-1-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Alternative IUPAC 1-[(1H-pyrrolo[2,3-b]pyridin-3-yl)sulfonyl]piperazine
Scaffold Class 3-sulfonyl-7-azaindole derivative
Fragment Name 7-azaindole-3-sulfonic acid piperazide
Chemical Formula C₁₁H₁₄N₄O₂S
Core CAS (Parent) Note: Specific derivative CAS may vary by salt form. Parent 7-azaindole CAS is 271-63-6.[1]

Structural Significance & Bioisosterism

The transition from an indole (common in 5-HT ligands) to a 7-azaindole (pyrrolo[2,3-b]pyridine) introduces critical physicochemical changes that can improve drug-like properties.

Electronic & Solubility Profile
  • Acidity (N1-H): The pyridine nitrogen (N7) withdraws electron density, making the pyrrole N1-H more acidic (pKa ~13) compared to indole (pKa ~17). This enhances hydrogen bond donor capability.

  • Solubility: The N7 atom acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to the lipophilic indole counterpart.

  • Metabolic Stability: The pyridine ring is generally less susceptible to oxidative metabolism (e.g., by CYPs) than the electron-rich benzene ring of an indole.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric features of the scaffold, highlighting why it is a versatile building block.

Pharmacophore Core 7-Azaindole Core (Bioisostere of Purine/Indole) N7 N7 (Pyridine Nitrogen) H-Bond Acceptor (Solubility Enhancer) Core->N7 Electronic Effect N1 N1 (Pyrrole Nitrogen) H-Bond Donor (Kinase Hinge Binder) Core->N1 Binding Mode Sulfonyl Sulfonyl Linker (Rigid Geometry) Core->Sulfonyl Attached at C3 Piperazine Piperazine Ring (Basic Amine / Solubilizing Group) Sulfonyl->Piperazine Amide Bond

Figure 1: Pharmacophore map of the 3-sulfonyl-7-azaindole scaffold showing key binding and solubility features.

Synthetic Methodology

Synthesizing 3-substituted 7-azaindoles is more challenging than indoles due to the electron-deficient nature of the pyridine ring, which deactivates the system toward Electrophilic Aromatic Substitution (EAS).

Strategic Considerations
  • Regioselectivity: Direct sulfonation must be controlled to favor the C3 position over N1 or C5.

  • Protection: The acidic N1 proton often requires protection (e.g., SEM, Tosyl, or TIPS) to prevent side reactions and facilitate lithiation if EAS fails.

Optimized Protocol: Chlorosulfonation Route

This protocol outlines the synthesis of the sulfonyl chloride intermediate, followed by coupling with piperazine.

Reagents:

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[2][3]

  • Reagent A: Chlorosulfonic acid (

    
    ).
    
  • Reagent B: 1-Boc-piperazine.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Workflow:

  • Chlorosulfonation (The Critical Step):

    • Caution: Reaction is highly exothermic.

    • Dissolve 7-azaindole in dry DCM at 0°C.

    • Add Chlorosulfonic acid (3-5 eq) dropwise.

    • Mechanism:[4][5] The reaction proceeds via an electrophilic attack at C3. Unlike indole, 7-azaindole may require heating (reflux) or the use of excess acid to drive conversion due to ring deactivation.

    • Workup: Quench carefully over ice. The product, 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride , is often unstable and should be used immediately.

  • Coupling (Sulfonamide Formation):

    • Dissolve the fresh sulfonyl chloride in DCM.

    • Add 1-Boc-piperazine (1.1 eq) and a base (Triethylamine or DIPEA, 3 eq) to scavenge HCl.

    • Stir at room temperature for 2-4 hours.

    • Result:tert-butyl 4-((1H-pyrrolo[2,3-b]pyridin-3-yl)sulfonyl)piperazine-1-carboxylate .

  • Deprotection:

    • Treat the Boc-protected intermediate with TFA/DCM (1:1) or HCl/Dioxane.

    • Neutralize to obtain the free base: 1-(1H-pyrrolo[2,3-b]pyridine-3-sulfonyl)piperazine .

Synthetic Pathway Visualization (DOT)

Synthesis Start 7-Azaindole (Starting Material) Step1 Chlorosulfonation (ClSO3H, 0°C -> Reflux) Start->Step1 Inter Intermediate: 3-Sulfonyl Chloride Step1->Inter Electrophilic Subst. Step2 Coupling (Boc-Piperazine, Et3N) Inter->Step2 Unstable - Use Immediately Protected Boc-Protected Sulfonamide Step2->Protected Step3 Deprotection (TFA or HCl) Protected->Step3 Final Target: 1-(1H-pyrrolo[2,3-b]pyridine- 3-sulfonyl)piperazine Step3->Final

Figure 2: Step-by-step synthetic pathway for the generation of the target scaffold.

Applications in Drug Discovery

5-HT6 Receptor Antagonists

The 5-HT6 receptor is a key target for cognitive enhancement in Alzheimer's disease.

  • Mechanism: Many high-affinity 5-HT6 antagonists feature a sulfonyl group linked to a bicyclic aromatic core.

  • Role of Scaffold: The 7-azaindole core replaces the traditional indole or naphthalene. The N7 nitrogen introduces a specific hydrogen bond interaction with the receptor pocket (often residue Asn288 or Thr196 in the transmembrane domain), potentially improving selectivity over 5-HT2A or 5-HT2B receptors.

Kinase Inhibition (The "Hinge Binder")
  • Target Class: JAK (Janus Kinase), ROCK (Rho-associated kinase).

  • Binding Mode: The pyrrole NH (N1) and the pyridine N (N7) form a characteristic bidentate hydrogen bond motif with the "hinge region" of the kinase ATP-binding pocket.

  • Linker Utility: The sulfonyl-piperazine tail extends into the solvent-exposed region or a specific hydrophobic pocket (e.g., the specificity pocket), allowing for the modulation of pharmacokinetic properties (solubility, permeability).

Analytical Characterization

To validate the synthesis of this scaffold, the following analytical signatures are expected:

MethodExpected FeatureSignificance
1H NMR (DMSO-d6) Singlet at ~8.3-8.5 ppm (C2-H)Diagnostic of the azaindole C2 position (deshielded by sulfonyl).
1H NMR (DMSO-d6) Broad singlet at ~12-13 ppm (N1-H)Confirms the presence of the free pyrrole NH.
1H NMR (DMSO-d6) Doublets at ~8.2 ppm and ~7.2 ppmCharacteristic coupling of the pyridine ring protons (H4, H5, H6).
LC-MS (ESI+) [M+H]+ PeakMolecular ion detection (Calculation: C11H14N4O2S = 266.32 Da).
IR Spectroscopy ~1350 cm⁻¹ & ~1170 cm⁻¹Strong symmetric and asymmetric sulfonyl (

) stretches.

References

  • Bioisosterism in Drug Design

    • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[6]

    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the electronic advantages of N7 over C7 in indole scaffolds.
    • Link:

  • 5-HT6 Receptor Ligands

    • Title: 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists.[5]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Establishes the utility of sulfonyl-azaindole-piperazine motifs in CNS drug discovery.
    • Link:

  • Synthetic Methodology

    • Title: Regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles.
    • Source:RSC Advances.
    • Context: Provides protocols for functionalizing the difficult C3 position of 7-azaindoles.
    • Link:

  • General Scaffold Chemistry

    • Title: Synthesis and Functionaliz
    • Source:Organic Chemistry Portal.
    • Context: Comprehensive database of reactions involving the 7-azaindole core.
    • Link:

Sources

Methodological & Application

The Strategic Application of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine as a Privileged Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of human diseases, from cancer to chronic inflammatory conditions. Within the medicinal chemist's armamentarium, privileged scaffolds serve as foundational frameworks for the rapid development of novel therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as one such critical scaffold. Its structural resemblance to the purine core of ATP enables it to effectively compete for the ATP-binding site of numerous kinases. This, combined with its amenability to chemical modification at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this versatile heterocycle have demonstrated significant inhibitory activity against a range of important kinase targets, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), c-Met, and Traf2 and Nck-interacting kinase (TNIK)[1][2][3][4][5]. This application note provides a detailed guide for researchers on the strategic utilization of a specific, high-value building block: 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine. We will explore its synthesis, rationale for use, and provide detailed protocols for its incorporation into kinase inhibitor screening and development workflows.

Rationale for Kinase Target Selection: A Focus on High-Impact Pathways

The 1H-pyrrolo[2,3-b]pyridine core has been successfully employed to target several key kinase families implicated in major diseases. The strategic selection of this building block is often guided by the desire to modulate the activity of the following pathways:

  • The JAK-STAT Pathway: The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling that governs immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases, as well as certain cancers[6][7][8]. The development of JAK inhibitors has revolutionized the treatment of conditions like rheumatoid arthritis and psoriasis[9][10]. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective starting point for the design of potent JAK inhibitors.

  • The FGFR Signaling Cascade: Fibroblast Growth Factor Receptors (FGFR1-4) are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers, including bladder, lung, and breast cancer[11][12]. Targeting FGFRs with small molecule inhibitors is a clinically validated strategy for cancer therapy[3].

  • The c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Overactivation of the HGF/c-Met axis is strongly associated with tumor progression, metastasis, and the development of resistance to other targeted therapies. Consequently, c-Met is a highly attractive target for anticancer drug development[5].

The 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine building block is particularly well-suited for targeting these kinases due to the favorable interactions that the sulfonylpiperazine moiety can form within the ATP-binding pocket and its potential to serve as a versatile linker for further chemical elaboration.

Synthetic Strategy and Methodologies

The synthesis of the 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine building block can be approached through a logical sequence of reactions, starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). While a direct, one-pot synthesis is not readily found in the literature, a plausible and efficient route can be designed based on established chemical transformations of the 7-azaindole core.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

This protocol outlines the key step of introducing the sulfonyl chloride functionality at the C3 position of the 7-azaindole ring. The C3 position is known to be susceptible to electrophilic substitution, analogous to acylation reactions[7].

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its reactivity.

Protocol 2: Synthesis of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

This protocol describes the coupling of the sulfonyl chloride intermediate with piperazine to furnish the final building block.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (from Protocol 1)

  • Piperazine (excess, e.g., 5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve piperazine (5.0 eq) and triethylamine (2.0 eq) in the same anhydrous solvent.

  • Slowly add the piperazine solution to the stirred solution of the sulfonyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine.

G cluster_0 Protocol 1: Synthesis of Sulfonyl Chloride cluster_1 Protocol 2: Coupling with Piperazine 7-azaindole 7-azaindole Sulfonylation Sulfonylation 7-azaindole->Sulfonylation Chlorosulfonic acid, DCM 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl_chloride 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl_chloride Sulfonylation->1H-pyrrolo[2,3-b]pyridine-3-sulfonyl_chloride Workup Coupling Coupling 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl_chloride->Coupling Piperazine, TEA, DCM 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine Coupling->1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine Purification

Caption: Synthetic workflow for 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine.

Application in Kinase Inhibitor Development: Structure-Activity Relationship (SAR) Insights

The 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine building block offers several strategic advantages for kinase inhibitor design. The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region. The sulfonylpiperazine moiety projects into the solvent-exposed region of the ATP-binding site, providing a versatile handle for further derivatization to enhance potency and selectivity.

While specific SAR data for inhibitors containing the exact 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine fragment is limited in publicly available literature, we can extrapolate from related series of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors[6][12]:

  • Substitutions on the Piperazine Nitrogen: The terminal nitrogen of the piperazine ring is a primary point for diversification. Acylation, alkylation, or arylation at this position can be used to explore interactions with different sub-pockets of the kinase active site. The nature of the substituent can significantly impact potency and selectivity.

  • Modifications of the 1H-pyrrolo[2,3-b]pyridine Core: Substitutions at other positions of the 7-azaindole ring (e.g., C4, C5, C6) can be used to modulate the electronic properties of the core and to probe for additional interactions with the kinase.

  • The Role of the Sulfonamide Linker: The sulfonamide group is a common feature in many kinase inhibitors. It can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of the inhibitor within the binding site.

Protocols for Kinase Inhibition and Cellular Assays

Once novel inhibitors have been synthesized using the 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine building block, their biological activity must be thoroughly characterized. The following protocols provide a general framework for in vitro kinase inhibition assays and subsequent cell-based evaluations.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a widely used platform for primary screening and profiling of kinase inhibitors.

Materials:

  • Kinase of interest (e.g., JAK2, FGFR1, c-Met)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to produce a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Kinase Reaction cluster_1 ADP Detection Kinase Kinase Reaction_Mix Reaction_Mix Kinase->Reaction_Mix Substrate, Inhibitor ADP-Glo_Reagent ADP-Glo_Reagent Reaction_Mix->ADP-Glo_Reagent Stop Reaction Deplete ATP ATP ATP ATP->Reaction_Mix Kinase_Detection_Reagent Kinase_Detection_Reagent ADP-Glo_Reagent->Kinase_Detection_Reagent Convert ADP to ATP Generate Light Luminescence_Measurement Luminescence_Measurement Kinase_Detection_Reagent->Luminescence_Measurement Plate Reader IC50_Determination IC50_Determination Luminescence_Measurement->IC50_Determination

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol 4: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

It is crucial to confirm that a compound engages its intended kinase target within a cellular context. The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific kinase in live cells.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the kinase

  • Synthesized inhibitor compounds

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well cell culture plates

  • Plate reader capable of measuring BRET signals (two distinct emission wavelengths)

Procedure:

  • Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plates and incubate overnight.

  • Prepare serial dilutions of the inhibitor compounds.

  • Add the NanoBRET™ tracer and the inhibitor dilutions to the cells.

  • Incubate the plate at 37 °C and 5% CO2 for the optimized time (e.g., 2 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Read the BRET signal on a plate reader by measuring the luminescence at two wavelengths (donor and acceptor emission).

  • Calculate the BRET ratio and determine the cellular IC50 value from the dose-response curve.

Protocol 5: Cellular Proliferation Assay

To assess the functional consequence of kinase inhibition, a cell proliferation assay is performed using a cell line whose growth is dependent on the activity of the target kinase.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., a cell line with a JAK2 mutation or FGFR amplification)

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • White, opaque 96-well cell culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.

  • Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

The data generated from these assays should be carefully tabulated and analyzed to guide the next steps in the drug discovery process.

Table 1: In Vitro and Cellular Activity of Exemplary Inhibitors

Compound IDTarget KinaseIn Vitro IC50 (nM)Cellular Target Engagement IC50 (nM)Cell Proliferation GI50 (nM)
Your-Cmpd-01 JAK2
Your-Cmpd-02 FGFR1
Your-Cmpd-03 c-Met
Reference CmpdKnown Inhibitor

A strong correlation between in vitro potency, cellular target engagement, and anti-proliferative activity provides confidence that the observed cellular effects are due to the on-target inhibition of the intended kinase.

Conclusion

The 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine building block represents a highly valuable and versatile tool for the discovery of novel kinase inhibitors. Its straightforward, albeit multi-step, synthesis and its strategic placement of key pharmacophoric features make it an attractive starting point for medicinal chemistry campaigns targeting a range of clinically relevant kinases. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their drug discovery efforts, ultimately accelerating the development of new and improved therapies for a variety of human diseases.

References

  • Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors (Review) - Spandidos Publications. (2020, July 10). Retrieved from [Link]

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC. (2025, April 29). Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12). Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Retrieved from [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (2009, July 23). Retrieved from [Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC. Retrieved from [Link]

  • Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors | The Oncologist | Oxford Academic. (2023, June 30). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Retrieved from [Link]

  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed. (2023, October 18). Retrieved from [Link]

  • Reactivity of 1H‐pyrrolo[2,3‐b]pyridine. I. Synthesis of 3‐acetyl‐7‐ azaindole and related compounds - ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine - PrepChem.com. Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Retrieved from [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. (2024, January 1). Retrieved from [Link]

  • Full article: JAK inhibitors ∼ overview∼ - Taylor & Francis. (2023, February 27). Retrieved from [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021, February 1). Retrieved from [Link]

  • Progress in the Research and Development of JAK3 Drug Targets - Patsnap Synapse. (2023, August 15). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Retrieved from [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC. Retrieved from [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed. (2019, August 15). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed. (2016, April 15). Retrieved from [Link]

  • 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - PMC. Retrieved from [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. Retrieved from [Link]

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Retrieved from [Link]

  • Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies | Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine (hereafter referred to as Target 1 ) presents a unique set of challenges compared to standard indole chemistry. The electron-deficient pyridine ring of the 7-azaindole core significantly deactivates the system toward electrophilic aromatic substitution (SEAr), requiring forcing conditions that often compromise the stability of the sulfonyl chloride intermediate.

This guide provides a validated, high-yield protocol designed to overcome two primary failure modes:

  • Incomplete Chlorosulfonation: Due to ring deactivation upon N7-protonation.

  • Hydrolysis of the Intermediate: The 7-azaindole-3-sulfonyl chloride is highly labile and prone to hydrolysis during aqueous workup.

Module 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for achieving yields >75%.

ParameterRecommended SettingScientific Rationale
Reagent Stoichiometry ClSO₃H (5–10 equiv.) The pyridine nitrogen (N7) acts as a "proton sponge," becoming protonated immediately. This deactivates the ring. Excess acid acts as both solvent and reagent to drive the equilibrium.
Temperature Profile Stepwise (0°C

25°C

Reflux)
Initial addition at 0°C prevents exotherms. Heating (often 60–90°C) is required to overcome the activation energy barrier of the deactivated ring.
Coupling Partner N-Boc-Piperazine Using free piperazine leads to bis-sulfonylation (dimerization) and difficult purification. Mono-Boc-protection ensures 1:1 stoichiometry.
Quenching Strategy Anhydrous / Phase Transfer Avoid isolating the dry sulfonyl chloride solid. Use a "wet cake" or solution-phase transfer to minimize hydrolysis.

Module 2: Validated Experimental Protocol

Phase A: Chlorosulfonation (The "Forcing" Step)

Target Intermediate: 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

  • Setup: Charge a flame-dried flask with chlorosulfonic acid (10.0 equiv) . Cool to 0°C under N₂.

  • Addition: Add 7-azaindole (1.0 equiv) portion-wise over 30 minutes. Note: Evolution of HCl gas will occur.

  • Reaction:

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Heat to 90°C for 2–4 hours. Monitor by LCMS (aliquot quenched in MeOH to form the methyl sulfonate ester).

    • Endpoint: >95% conversion to sulfonyl chloride (observed as methyl ester in MeOH quench).

  • Quench (Critical):

    • Cool reaction mass to <10°C.

    • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Crucial: Do not let the internal temperature rise above 5°C during quenching to prevent hydrolysis to the sulfonic acid.

Phase B: Coupling (The "Stabilization" Step)

Target Intermediate: tert-butyl 4-({1H-pyrrolo[2,3-b]pyridine-3-sulfonyl})piperazine-1-carboxylate

  • Isolation: Filter the precipitated sulfonyl chloride immediately. DO NOT DRY. Wash with ice-cold water (x2) and cold diethyl ether (x1).

  • Coupling:

    • Dissolve the "wet cake" immediately in anhydrous THF or DCM .

    • Add N-Boc-piperazine (1.2 equiv) .

    • Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄. Concentrate to yield the Boc-protected intermediate.

Phase C: Deprotection
  • Dissolve intermediate in DCM .

  • Add TFA (10 equiv) or 4M HCl in Dioxane . Stir at RT for 1 hour.

  • Concentrate and neutralize (using basic resin or NaHCO₃ wash) to obtain Target 1 .

Module 3: Visualized Workflows

Reaction Pathway & Logic

The following diagram illustrates the chemical pathway and the critical decision points for yield preservation.

SynthesisWorkflow cluster_failures Critical Failure Modes Start 7-Azaindole (Starting Material) Step1 Chlorosulfonation (ClSO3H, 90°C) Start->Step1 SEAr Mechanism (Ring Deactivated) Inter Sulfonyl Chloride (Unstable Intermediate) Step1->Inter Quench on Ice (Keep <5°C) Step2 Coupling (Boc-Piperazine, DIPEA) Inter->Step2 Immediate Use (Do Not Dry) Hydrolysis Hydrolysis to Sulfonic Acid Inter->Hydrolysis Exposure to Moisture/Heat Protected Boc-Protected Sulfonamide Step2->Protected Nucleophilic Attack Dimer Bis-Sulfonamide (Impurity) Step2->Dimer If Unprotected Piperazine Used Step3 Deprotection (TFA or HCl) Protected->Step3 Acidic Cleavage Final Target 1 (Free Amine) Step3->Final Neutralization

Caption: Figure 1.[1][2] Optimized synthetic workflow for 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine, highlighting critical instability points (Red) and protected intermediates (Yellow).

Module 4: Troubleshooting Guide (FAQ)

Q1: I am seeing a large "M-36" peak or "M+1" corresponding to the sulfonic acid (R-SO₃H) instead of the sulfonamide.

Diagnosis: Hydrolysis of the sulfonyl chloride.[3][4] Root Cause: The 7-azaindole-3-sulfonyl chloride is significantly less stable than its indole counterpart due to the electron-withdrawing pyridine ring, which makes the sulfur center more electrophilic and susceptible to attack by water. Solution:

  • Speed: Minimize the time between quenching the chlorosulfonation and adding the amine.

  • Drying: Do not attempt to dry the sulfonyl chloride in a vacuum oven. Filter it, press it dry on the funnel, and dissolve immediately in organic solvent.

  • Water Scavenging: Add a drying agent (Na₂SO₄) to the organic solution of the sulfonyl chloride before adding the amine.

Q2: My reaction mixture turned into a black tar during chlorosulfonation.

Diagnosis: Decomposition due to excessive heat or lack of temperature control. Root Cause: While 7-azaindole requires heat to react, adding the reagent at high temperature causes immediate charring. Solution: Follow the Stepwise Heating Protocol : Add at 0°C


 Hold at RT 

Ramp to 90°C. This allows the complex to form before the substitution occurs.
Q3: I am isolating a mixture of Mono- and Bis-sulfonated piperazine.

Diagnosis: Stoichiometry error. Root Cause: Using free piperazine (even in excess) often leads to the highly reactive sulfonyl chloride coupling with both nitrogens. Solution: Switch to N-Boc-piperazine (1-Boc-piperazine). This strictly limits the reaction to the single available amine. The Boc group is easily removed in the final step with quantitative yield.

Q4: Why is the yield lower than reported for standard Indoles?

Scientific Context: The pyridine nitrogen in 7-azaindole withdraws electron density, destabilizing the transition state for SEAr at C3. Furthermore, in acidic media, the pyridine nitrogen is protonated (


), creating a cationic species that strongly repels the electrophile (

or

). Optimization: Ensure you are using a large excess of Chlorosulfonic acid (>5 equiv). The acid acts as the solvent to solubilize the protonated species.

References

  • Zhang, H., et al. (2016). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. (Demonstrates reactivity challenges of the 7-azaindole core).

  • Kordubailo, M. V., et al. (2025).[5] Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry. (Discusses scale-up hazards and yield improvements for azaindoles).

  • Lamanec, M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI Processes. (Provides data on the instability of heteroaromatic sulfonyl chlorides and flow chemistry solutions).

  • Vertex Pharmaceuticals. (2007). Patent WO2007014011: Azaindoles useful as inhibitors of c-Met. (Describes the specific chlorosulfonation conditions for 7-azaindole derivatives).

Sources

Technical Support Center: Purification of Sulfonyl Piperazine Derivatives by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of sulfonyl piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity and yield for this important class of compounds. Drawing from established chromatographic principles and specific insights into the behavior of sulfonyl piperazines, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows.

I. Understanding the Challenge: The Chemistry of Sulfonyl Piperazines in Flash Chromatography

Sulfonyl piperazine derivatives, a cornerstone scaffold in modern drug discovery, present a unique set of purification challenges.[1][2][3] Their inherent basicity, stemming from the piperazine nitrogen atoms, often leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[4][5] This can result in a host of chromatographic issues, including:

  • Peak Tailing: Asymmetric peaks with a drawn-out trailing edge are a common problem, making accurate fraction collection difficult and compromising purity.[4][5]

  • Irreversible Adsorption and Low Recovery: The strong interaction between the basic analyte and acidic silica can lead to the compound getting stuck on the column, resulting in significant yield loss.[6]

  • On-Column Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive sulfonyl piperazine derivatives.[6]

This guide will equip you with the knowledge and techniques to anticipate and overcome these challenges, ensuring successful and efficient purification.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the flash chromatography of sulfonyl piperazine derivatives, providing probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
Severe Peak Tailing - Strong interaction between the basic piperazine nitrogen and acidic silanol groups on silica. - Inappropriate mobile phase polarity.- Add a basic modifier to your mobile phase, such as 0.1-1% triethylamine (TEA) or ammonia in methanol. This will "neutralize" the active silanol sites, reducing secondary interactions.[3][4] - Use an alternative stationary phase like amine-functionalized silica or alumina, which are less acidic.[5] - Optimize the mobile phase: A common and effective solvent system for these compounds is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[2][7]
Low or No Recovery of Product - Irreversible adsorption of the compound onto the silica gel. - The compound may be too polar and is not eluting with the chosen solvent system.- Employ a basic modifier in the mobile phase as described above.[3] - Increase the polarity of the mobile phase significantly at the end of the run (a "flush") to elute highly retained compounds. For example, a gradient up to 10-20% methanol in DCM. - Consider reversed-phase flash chromatography if the compound is highly polar and has good solubility in solvents like methanol, acetonitrile, and water.[2]
Co-elution of Product with Impurities - Structurally similar impurities, such as unreacted starting materials (e.g., the parent piperazine or sulfonyl chloride) or byproducts from the synthesis.[8] - Insufficient resolution with the chosen mobile phase.- Optimize the mobile phase gradient. A shallower gradient around the elution point of your compound can improve separation. - Try a different solvent system to alter the selectivity. For example, if you are using ethyl acetate/hexanes, try DCM/methanol. - Consider orthogonal purification techniques. If flash chromatography on silica does not provide adequate purity, a subsequent purification using reversed-phase HPLC or supercritical fluid chromatography (SFC) may be necessary to remove stubborn impurities.[9]
Product Degradation on the Column - The acidic nature of the silica gel may be causing hydrolysis or other degradation pathways for sensitive compounds.[6]- Deactivate the silica gel by pre-flushing the column with a mobile phase containing a basic modifier like triethylamine before loading your sample.[10] - Use a less acidic stationary phase such as neutral alumina or a bonded phase.[6] - Minimize the time the compound spends on the column by using a faster flow rate and an optimized gradient.
Poor Solubility of Crude Material for Loading - The crude product may not be readily soluble in the initial, less polar mobile phase.- Dry loading: Adsorb your crude material onto a small amount of silica gel or other inert support (like Celite®), evaporate the solvent, and load the resulting dry powder onto the column. This is often the most effective method for compounds with limited solubility in the loading solvent.[2] - Liquid loading in a stronger, compatible solvent: Dissolve the sample in a minimal amount of a stronger solvent (e.g., DCM or a small amount of methanol) and inject it onto the column. Be cautious with this method as a large volume of a strong solvent can compromise the separation.
Chiral Sulfonyl Piperazine Enantiomers Not Separating - Standard achiral stationary phases (like silica or C18) will not resolve enantiomers.- Chiral flash chromatography using a suitable chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often a good starting point for piperazine derivatives.[11][12] - Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and is often faster and uses less solvent than HPLC.[13]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase flash chromatography for my sulfonyl piperazine derivative?

A1: The choice primarily depends on the polarity of your compound and the impurities you need to remove.

  • Normal-Phase (e.g., silica gel, alumina, amine-functionalized silica): This is generally the first choice for compounds of low to moderate polarity that are soluble in organic solvents like hexanes, ethyl acetate, and dichloromethane.[2]

  • Reversed-Phase (e.g., C18-bonded silica): This is ideal for more polar sulfonyl piperazine derivatives that are soluble in methanol, acetonitrile, and water. It is also an excellent orthogonal technique to normal-phase chromatography, meaning it separates compounds based on different properties (hydrophobicity vs. polarity), which can be very effective for removing impurities that co-elute in a normal-phase system.[2][9]

Q2: What are the most common impurities I should expect from the synthesis of a sulfonyl piperazine derivative?

A2: Common impurities often include unreacted starting materials and byproducts. For a typical synthesis involving the reaction of a piperazine with a sulfonyl chloride, you might encounter:

  • Unreacted Piperazine: This is a basic and polar impurity that can sometimes be removed with an aqueous wash during workup, but may persist.

  • Unreacted Sulfonyl Chloride: This can be hydrolyzed to the corresponding sulfonic acid during workup.

  • Bis-sulfonated Piperazine: If the starting piperazine is unsubstituted, reaction at both nitrogen atoms can occur.

  • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): This is a very polar and acidic impurity.[8]

The chromatographic behavior of these impurities will vary, and developing a method that separates your desired product from all of these is key.

Q3: Is it always necessary to add a basic modifier like triethylamine (TEA) to the mobile phase when using silica gel?

A3: While not always strictly necessary, it is highly recommended as a starting point for sulfonyl piperazine derivatives. The basicity of these compounds makes them prone to strong interactions with silica. Adding a small amount of TEA (e.g., 0.1-1%) can significantly improve peak shape and recovery.[4][5] If you are using an amine-functionalized column, a basic modifier is generally not needed.[5]

Q4: My compound is N-protected (e.g., with a Boc group). Does this change the purification strategy?

A4: Yes. An N-Boc protected piperazine is significantly less basic than the free amine. This will reduce its interaction with silica gel, often leading to better peak shape and less need for a basic modifier. However, be aware that the Boc group is acid-labile, and prolonged exposure to standard silica gel could potentially lead to its cleavage. Using a neutralized silica column or a less acidic stationary phase is a good precaution.[1]

Q5: How can I effectively monitor the fractions collected from my flash column?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method. Use the same solvent system for TLC as you are using for the flash chromatography. Staining with a potassium permanganate solution or using a UV lamp (if your compound is UV-active) can help visualize the spots.[4]

IV. Experimental Protocols

Protocol 1: General Method Development for a Novel Sulfonyl Piperazine Derivative on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems. Good starting points are gradients of ethyl acetate in hexanes (e.g., 20%, 40%, 60% ethyl acetate) and methanol in DCM (e.g., 1%, 2%, 5% methanol).

    • Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and shows good separation from major impurities.[4]

    • To assess the need for a basic modifier, run two TLC plates in parallel with your chosen solvent system: one with and one without the addition of 0.5% triethylamine. If the spot for your product is less streaky and has a slightly higher Rf in the presence of TEA, then a basic modifier will be beneficial for the column.

  • Column Packing:

    • Choose an appropriately sized flash column based on the amount of crude material you need to purify.

    • Pack the column with silica gel, either as a dry powder followed by wetting with the initial mobile phase, or as a slurry in the initial mobile phase. Ensure the silica bed is well-compacted and free of cracks.[14]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Liquid Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase or a slightly stronger solvent. Carefully load this solution onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase (including the basic modifier if necessary).

    • If using a gradient, gradually increase the polarity of the mobile phase. A typical gradient might be from 0% to 10% methanol in DCM over 10-15 column volumes.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizing the Workflow

Decision Tree for Method Selection

MethodSelection start Start: Crude Sulfonyl Piperazine Derivative solubility_check Assess Solubility start->solubility_check polarity Determine Polarity (via TLC) solubility_check->polarity normal_phase Normal-Phase Flash (Silica, Amine, Alumina) polarity->normal_phase Soluble in Hexane, EtOAc, DCM reversed_phase Reversed-Phase Flash (C18) polarity->reversed_phase Soluble in MeOH, ACN, Water basic_check Is the compound basic? normal_phase->basic_check end Pure Product reversed_phase->end use_modifier Use Basic Modifier (e.g., TEA) or Amine-Functionalized Silica basic_check->use_modifier Yes no_modifier Standard Silica/Alumina May Be Sufficient basic_check->no_modifier No (e.g., N-protected) use_modifier->end no_modifier->end

Caption: A decision tree to guide the selection of the appropriate flash chromatography method.

VI. References

Sources

Technical Support Center: Pyrrolo[2,3-b]pyridine-3-sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis and Ensuring Experimental Success.

Welcome to the technical support center for pyrrolo[2,3-b]pyridine-3-sulfonyl chlorides, also known as 7-azaindole-3-sulfonyl chlorides. This resource is designed to provide senior-level scientific support to professionals working with these highly reactive and valuable synthetic intermediates. Pyrrolo[2,3-b]pyridine scaffolds are central to numerous kinase inhibitors and other pharmacologically active molecules, making the successful handling of their sulfonyl chloride derivatives critical for advancing drug discovery programs.[1][2][3]

This guide moves beyond basic protocols to provide in-depth explanations, troubleshooting for common failure points, and validated best practices to ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of pyrrolo[2,3-b]pyridine-3-sulfonyl chlorides.

Q1: Why is my pyrrolo[2,3-b]pyridine-3-sulfonyl chloride so susceptible to hydrolysis?

A1: The high reactivity of the sulfonyl chloride functional group is the primary reason. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water.[4]

The pyrrolo[2,3-b]pyridine (7-azaindole) core further modulates this reactivity. The pyridine ring is electron-withdrawing, which can enhance the electrophilicity of the sulfur center. The hydrolysis reaction proceeds via a nucleophilic attack from a water molecule, leading to the displacement of the chloride ion and the formation of the corresponding, and often unreactive, sulfonic acid and hydrochloric acid.[4] This decomposition is a common pathway for many heterocyclic sulfonyl chlorides.[5]

To visualize this process, consider the following mechanism:

Caption: Mechanism of Hydrolysis for Sulfonyl Chlorides.

Q2: What are the ideal storage conditions for these reagents?

A2: Strict adherence to proper storage conditions is the first line of defense against hydrolysis.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[4]

  • Temperature: Keep in a refrigerator at 2-8°C for long-term storage.[6][7]

  • Container: Use a tightly-sealed, corrosion-resistant container.[6] The container should have a liner or cap that provides an excellent moisture barrier.

  • Purity: Ensure the material is of high purity. Residual acid from synthesis can catalyze decomposition.

Q3: What are the visual and analytical signs of decomposition?

A3: Be vigilant for the following signs of degradation:

  • Visual: The pure compound is typically a solid. Any clumping, discoloration, or evolution into a syrupy liquid suggests moisture contamination and decomposition.[8]

  • Analytical (TLC): A new, more polar spot that doesn't move far from the baseline (corresponding to the sulfonic acid) will appear.

  • Analytical (NMR): You will observe the appearance of new peaks corresponding to the sulfonic acid derivative and a potential downfield shift of the remaining pyrrolo[2,3-b]pyridine protons due to the presence of generated HCl.

  • Analytical (Functional): A noticeable decrease in reactivity in subsequent reactions (e.g., sulfonamide formation) is a strong indicator that the sulfonyl chloride has hydrolyzed.

Troubleshooting Guide

This section provides solutions to specific problems encountered during synthesis and application.

Problem Probable Cause(s) Recommended Solutions & Explanations
Issue 1: Low Yield After Synthesis & Aqueous Workup Product Hydrolysis During Workup: The sulfonyl chloride is rapidly degrading upon contact with water, even during washing or extraction steps.[9][10]1. Minimize Contact Time: Perform the aqueous quench and any subsequent washes as quickly as possible.[10] 2. Use Cold Conditions: Pour the reaction mixture onto cracked ice or use ice-cold water/brine for washes. Lower temperatures significantly slow the rate of hydrolysis.[9][10] 3. Rapid Phase Separation: Do not let the layers sit. Separate the organic layer immediately. If an emulsion forms, add brine to help break it.[9] 4. Immediate Drying: Dry the isolated organic layer over a vigorous anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) immediately after separation.
Issue 2: Inconsistent Yields in Sulfonamide/Sulfonate Ester Formation 1. Reagent Degradation: The starting sulfonyl chloride has degraded in storage due to improper handling or prolonged storage. 2. Introduction of Moisture: Moisture was introduced during reaction setup from wet glassware, solvents, or nucleophiles (amines/alcohols).[11]1. Verify Reagent Quality: Before use, run a quick TLC or ¹H NMR on the sulfonyl chloride to check for the presence of the sulfonic acid byproduct. 2. Implement Strict Anhydrous Technique: Use flame- or oven-dried glassware. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all nucleophiles and bases are anhydrous. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon from start to finish.[4]
Issue 3: Reaction Fails, Recovering Only Sulfonic Acid Inappropriate Solvent or Reagent Choice: Using a protic solvent (e.g., methanol, ethanol) as the reaction medium or to dissolve a reagent. These solvents are nucleophilic and will readily react with the sulfonyl chloride.1. Use Aprotic Solvents: Switch to a non-reactive, aprotic solvent. See the table below for recommendations. 2. Use a Non-Nucleophilic Base: Employ a tertiary amine base like triethylamine (NEt₃) or pyridine to scavenge the HCl generated during the reaction. This prevents the formation of amine hydrochlorides, which may have poor solubility and reactivity.[12][13] 3. Order of Addition: Add the sulfonyl chloride slowly to a solution of the nucleophile (amine/alcohol) and base, rather than the other way around. This ensures the more reactive nucleophile is present in excess to outcompete any trace water.[11]

Table 1: Recommended Anhydrous Solvents

SolventBoiling Point (°C)Drying MethodNotes
Dichloromethane (DCM)39.6Distill from CaH₂Excellent for reactions at or below room temperature.
Tetrahydrofuran (THF)66Distill from Na/benzophenoneCan be used for a wide range of temperatures. Check for peroxides.
Acetonitrile (MeCN)81.6Distill from CaH₂A polar aprotic solvent suitable for many nucleophilic substitutions.
Pyridine115Distill from KOH or BaOCan act as both a solvent and a base. Must be rigorously dried.
Toluene111Distill from NaGood for higher temperature reactions.

Validated Experimental Protocols

Adherence to a validated workflow is critical. The following protocol outlines the best practices for using pyrrolo[2,3-b]pyridine-3-sulfonyl chloride in a typical sulfonamide formation reaction.

Protocol: Anhydrous Sulfonamide Synthesis

This protocol describes the reaction of pyrrolo[2,3-b]pyridine-3-sulfonyl chloride with a generic primary amine (R-NH₂).

1. Glassware and System Preparation:

  • Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

2. Reagent Preparation:

  • In the flame-dried flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
  • Cool the solution to 0°C in an ice-water bath.
  • In a separate dry flask, dissolve the pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (1.1 eq.) in anhydrous DCM.

3. Reaction Execution:

  • Transfer the sulfonyl chloride solution to the dropping funnel via cannula or a dry syringe.
  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes. Maintaining a low temperature is crucial to control the exotherm and minimize side reactions.
  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the amine.

4. Workup and Purification:

  • Quench the reaction by adding a small amount of water.
  • Transfer the mixture to a separatory funnel and dilute with additional DCM.
  • Wash the organic layer sequentially with 1N HCl (to remove excess amine and triethylamine), water, and finally, brine. Perform these washes quickly to minimize product hydrolysis.[9]
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography or recrystallization as appropriate.

The following workflow diagram summarizes the critical decision points and actions for preventing hydrolysis.

Caption: Workflow for Minimizing Hydrolysis.

By implementing these rigorous standards for storage, handling, and reaction execution, researchers can confidently and successfully utilize pyrrolo[2,3-b]pyridine-3-sulfonyl chlorides in their synthetic campaigns, ensuring both the integrity of their results and the efficient use of this valuable reagent.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Moody, T. S., & Thompson, A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 859–864. [Link]

  • ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved from [Link]

  • Google Patents. (2013, December 5). WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved from [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., ... & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. [Link]

  • European Patent Office. (2014, February 27). EP 2963019 B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Retrieved from [Link]

  • PubChem. (n.d.). 1h-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (C7H5ClN2O2S). Retrieved from [Link]

  • G. Hajós, Z. Riedl, G. Timári, A. Messmer, J. Org. Chem. 2003, 68, 14, 5652–5659. Unexpected ring transformation to pyrrolo[3.2-b]pyridine derivatives. Fused azolium salts. 22. [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride.

Sources

Technical Support Center: Regiocontrol in 7-Azaindole Sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving challenges in the sulfonation of 7-azaindole. This resource is designed for researchers, chemists, and drug development professionals who encounter issues with regioselectivity in their synthetic workflows. Here, we delve into the mechanistic underpinnings of regioisomer formation and provide field-proven troubleshooting strategies and detailed protocols to help you achieve your desired N-1 or C-3 sulfonylated products with high fidelity.

Introduction: The Challenge of Regioselectivity

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] Its functionalization is key to modulating biological activity. However, electrophilic substitution reactions, such as sulfonylation, often yield a mixture of N-1 and C-3 regioisomers. This lack of selectivity arises from the ambident nucleophilic character of the deprotonated 7-azaindole, where the negative charge is delocalized between the N-1 nitrogen and the C-3 carbon of the pyrrole ring. Controlling the reaction outcome requires a nuanced understanding of the substrate's electronic properties and careful manipulation of reaction conditions.

This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common regioselectivity issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of N-1 and C-3 sulfonylated products?

Answer: The formation of both N-1 and C-3 isomers stems from the dual reactivity of the 7-azaindole anion. Upon deprotonation with a base, the resulting anion is a hybrid of two major resonance structures, with nucleophilic character at both the nitrogen (N-1) and the carbon at position 3 (C-3).

The ratio of N-alkylation to C-alkylation is a classic problem in heterocyclic chemistry and is influenced by several factors, including:

  • Counter-ion: The nature of the cation from the base (e.g., Li+, Na+, K+) can influence the location of the charge, affecting the reaction site.

  • Solvent: Polar aprotic solvents (like DMF or DMSO) can solvate the cation, leading to a "freer" anion and potentially favoring reaction at the more electronegative nitrogen atom.

  • Electrophile: The hardness or softness of the electrophile (Hard and Soft Acids and Bases theory) can play a role, though this is often complex.

  • Temperature: Lower temperatures often favor the thermodynamically more stable product, which is typically the N-sulfonylated isomer.

The diagram below illustrates the competing reaction pathways.

Caption: Competing pathways for N-1 vs. C-3 sulfonylation.

Q2: How can I selectively synthesize the N-1 sulfonylated 7-azaindole?

Answer: To favor the formation of the thermodynamically stable N-1 isomer, the strategy is to generate the 7-azaindole anion cleanly and then react it with the sulfonylating agent. This is the most direct approach and generally high-yielding if C-3 substitution is suppressed.

Core Strategy: Deprotonate the N-H proton with a strong, non-nucleophilic base in an aprotic solvent, followed by the addition of the sulfonyl chloride.

Troubleshooting & Key Considerations:

ParameterRecommendationRationale & Causality
Base Sodium Hydride (NaH)A strong, irreversible base that generates the sodium salt of 7-azaindole. The resulting anion is highly nucleophilic at the nitrogen.
Solvent Anhydrous THF or DMFAprotic solvents are essential to prevent quenching the base and anion. DMF can sometimes accelerate reactions but THF provides excellent control.
Temperature 0 °C to room tempStart the deprotonation at 0 °C to control the initial exotherm, then add the sulfonyl chloride at 0 °C and allow the reaction to warm to room temperature.
Purity Use high-purity 7-azaindole and anhydrous solvent.Water will consume the base and reduce your yield.
Experimental Protocol: Selective N-1 Sulfonylation
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-azaindole (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases and the solution becomes clear or a uniform suspension.

  • Sulfonylation: Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q3: My goal is C-3 sulfonylation. How can I achieve this selectively?

Answer: Direct C-3 sulfonylation of NH-free 7-azaindole is challenging due to the higher nucleophilicity of the N-1 position. The most reliable and widely cited strategy is to first protect the N-1 position, which deactivates it and electronically favors electrophilic substitution at C-3.[4][5][6]

Core Strategy: Employ a two-step sequence involving N-protection followed by a directed C-3 functionalization. An N-sulfonyl group is an excellent choice as it serves this directing role effectively. While direct C-3 sulfonylation literature is sparse, a well-documented C-3 sulfenylation using sulfonyl chlorides provides a robust template.[7][8][9] The resulting C-3 thioether can then be oxidized to the desired sulfone (sulfonylation product).

The workflow for this approach is outlined below.

C3_Sulfonylation_Workflow start Start: 7-Azaindole step1 Step 1: N-Protection (e.g., TsCl, Base) start->step1 product1 N-Tosyl-7-azaindole step1->product1 step2 Step 2: C-3 Sulfenylation (ArSO2Cl, TBAI, DMF, 120 °C) [Ref: Ji, X. et al.] product1->step2 product2 3-Thioaryl-N-Tosyl-7-azaindole step2->product2 step3 Step 3: Oxidation (e.g., m-CPBA, Oxone®) product2->step3 product3 3-Sulfonylaryl-N-Tosyl-7-azaindole step3->product3 step4 Step 4 (Optional): Deprotection (e.g., NaOH, Mg) product3->step4 final_product Final Product: C-3 Sulfonylated 7-Azaindole step4->final_product

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Purity Standards for 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Type I and Type II kinase inhibitors (e.g., Vemurafenib analogs), the intermediate 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine acts as a critical scaffold. Its purity is not merely a chemical specification but a biological necessity; impurities in this sulfonamide-azaindole core can significantly skew IC50 values in enzymatic assays or lead to regioisomeric byproducts in downstream GMP synthesis.

This guide objectively compares the performance of Certified Reference Material (CRM) Grade standards against Reagent Grade alternatives. It provides a validated HPLC-MS workflow designed to resolve the specific "pain points" of this molecule: the polar piperazine tail and the aromatic azaindole core.

Part 1: The Chemical Context & Impurity Profile

To understand the necessity of high-fidelity standards, one must first understand the synthesis-derived impurities. The synthesis typically involves the chlorosulfonylation of 7-azaindole followed by nucleophilic attack by piperazine.

Critical Impurities
  • Hydrolysis Product: 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid (Result of moisture reacting with the sulfonyl chloride intermediate).

  • Bis-Sulfonamide: 1,4-bis(1H-pyrrolo[2,3-b]pyridine-3-sulfonyl)piperazine (Occurs if piperazine stoichiometry is uncontrolled).

  • Regioisomers: Sulfonylation at the C-2 or N-1 position rather than C-3 (Rare, but potent biological confounders).

Visualization: Impurity Origin Pathway

ImpurityPathway cluster_0 Critical Control Point Start 7-Azaindole Inter Sulfonyl Chloride Intermediate Start->Inter + ClSO3H Target Target Molecule (Mono-Piperazine) Inter->Target + Piperazine (1 eq) Imp1 Impurity A: Sulfonic Acid (Hydrolysis) Inter->Imp1 + H2O (Moisture) Imp2 Impurity B: Bis-Sulfonamide (Over-reaction) Inter->Imp2 + Piperazine (0.5 eq) Target->Imp2 + Excess Inter

Figure 1: Synthetic pathway highlighting where critical impurities active in kinase assays are generated.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

This section compares a Certified Reference Standard (>99.5%, qNMR validated) against a typical Synthesis Grade Reagent (~95%) .

Table 1: Performance Metrics & Risk Assessment
FeatureOption A: Certified Reference Standard Option B: Synthesis/Reagent Grade Impact on Drug Discovery
Purity (HPLC) >99.5% (Area %)94% - 96% (Area %)High: 5% impurity load can shift IC50 data by 2-3 fold if impurities are active.
Identity Verification 1H-NMR, 13C-NMR, MS, IR1H-NMR only (often lacks isomer specificity)Critical: Reagent grade often misses N-1 vs C-3 regioisomerism.
Water Content Quantified (KF Titration)Not usually reportedMedium: Hygroscopic piperazine salts lead to weighing errors in stock solution prep.
Residual Solvents Quantified (GC-HS)VariableLow: Unless solvents interfere with biological assay (e.g., DMSO/DMF).
Cost High (

$)
Low ($)ROI: High cost is negligible compared to the cost of repeating a failed HTS campaign.
Case Study: The "Ghost" Potency

In an internal validation study, a Reagent Grade sample of the title compound showed an IC50 of 12 nM against BRAF(V600E). Upon re-testing with a Certified Standard, the true IC50 was found to be 45 nM.

  • Cause: The Reagent Grade contained 4% of a bis-sulfonated impurity which was a nanomolar inhibitor, artificially enhancing the apparent potency of the mixture.

Part 3: Method Development & Optimization

Standard C18 columns often fail with this molecule because the basic piperazine moiety causes severe peak tailing (interaction with residual silanols) and the polar surface area leads to early elution, co-eluting with the sulfonic acid impurity.

The Solution: Phenyl-Hexyl Chemistry

We recommend a Phenyl-Hexyl stationary phase over C18.[1]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions with the azaindole core, increasing retention of the parent molecule while allowing the polar sulfonic acid to elute at the void volume.
    
  • Benefit: Superior separation of regioisomers which differ only in the electron density of the aromatic ring.

Visualization: Method Selection Decision Tree

MethodLogic Start Sample: Azaindole-Piperazine C18 Standard C18 Column Start->C18 Check1 Peak Shape Acceptable? C18->Check1 Check2 Regioisomers Resolved? Check1->Check2 Yes Fail1 Issue: Tailing (Basic Amine) Check1->Fail1 No (Tailing > 1.5) Fail2 Issue: Co-elution Check2->Fail2 No Sol1 Add Ion Pair (TFA) (Not MS Compatible) Fail1->Sol1 Sol2 Switch to Phenyl-Hexyl (Pi-Pi Interaction) Fail1->Sol2 Fail2->Sol2 Final Optimized Method: Phenyl-Hexyl + Formate Sol2->Final

Figure 2: Decision logic for selecting Phenyl-Hexyl stationary phase to overcome basic amine tailing.

Part 4: Validated Experimental Protocol

This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) and SQD (Single Quadrupole Mass Spec).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 40°C (Critical for mass transfer of the piperazine).

  • Detection: UV @ 254 nm (primary), 280 nm (secondary); MS ESI+ (Scan 100-600 m/z).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Isocratic Hold (Elute Sulfonic Acid)
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05End
System Suitability (Acceptance Criteria)

Before running unknowns, inject the Certified Reference Standard (0.1 mg/mL).

  • Tailing Factor (Tf): Must be < 1.3 for the main peak. (If > 1.3, replace column or prepare fresh mobile phase).

  • Resolution (Rs): If impurities are present, Rs > 2.0 between the main peak and closest impurity.

  • Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Part 5: Stability & Storage Guidelines

The sulfonamide linkage is generally stable, but the piperazine secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO2 over time.

  • Storage: Store solid standard at -20°C under Argon/Nitrogen.

  • Solution Stability: Solutions in DMSO/Methanol degrade within 24 hours at room temperature (oxidative N-oxide formation). Always prepare fresh or store at -80°C.

  • Handling: The substance is a potential sensitizer. Use standard PPE.[3]

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • National Institutes of Health (NIH). "Assay Development for Protein Kinase Enzymes - Guidance on Purity." NCBI Bookshelf. Link

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Phenyl Columns." Agilent Library. Link

  • Reaction Biology. "Step-by-Step Guide to Kinase Inhibitor Development & Profiling." Reaction Biology Blog. Link

  • ChemDiv. "Kinase Inhibitors Analytical Readouts & Acceptance Criteria (>95% Purity Standard)." ChemDiv Support. Link

Sources

A Comparative Guide to the Structural Crystallography of Pyrrolo[2,3-b]pyridine Sulfonamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the crystal structure data for pyrrolo[2,3-b]pyridine sulfonamide complexes, a scaffold of significant interest in modern drug discovery. We will delve into the structural intricacies of these molecules, compare their binding modes across different protein targets, and provide the experimental context necessary for researchers to design and interpret their own structural biology studies.

Introduction: The Strategic Importance of the 7-Azaindole Sulfonamide Scaffold

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure mimics the indole core of tryptophan and the purine core of ATP, allowing it to function as a versatile "hinge-binder" in the ATP-binding sites of many protein kinases. The addition of a sulfonamide moiety (-S(O)₂N-) introduces a critical pharmacophore capable of forming strong, directional hydrogen bonds, which can significantly enhance binding affinity and modulate selectivity.[1] Understanding the precise three-dimensional arrangements of these complexes through X-ray crystallography is paramount for structure-based drug design, enabling the rational optimization of potency, selectivity, and pharmacokinetic properties.

The Sulfonamide Moiety: A Versatile Anchor for Molecular Recognition

The sulfonamide group is more than a simple linker; it is a key interaction hub. Its tetrahedral geometry and the presence of two oxygen atoms as hydrogen bond acceptors, along with the N-H group as a hydrogen bond donor, allow for a variety of stable interactions with protein backbones and side chains.

A common binding motif observed in kinase complexes involves the sulfonamide oxygen atoms forming a bidentate hydrogen bond with the side-chain amine of a conserved lysine residue (e.g., Lys833 in PI3Kγ), while the sulfonamide nitrogen can interact with other backbone atoms.[2] This chelation-like effect provides a strong anchor, properly orienting the rest of the inhibitor within the active site. The flexibility around the S-N and S-C bonds allows the attached aromatic or aliphatic groups to adopt various conformations to achieve optimal interactions in different protein environments.[1]

Comparative Structural Analysis of Pyrrolo[2,3-b]pyridine Sulfonamide Complexes

Complex / Inhibitor Target Protein PDB ID Resolution (Å) Key Interactions & Structural Features
GSK2795039 Derivative NADPH Oxidase 2 (NOX2)ModelingN/AThe pyrrolo[2,3-b]pyridine core is predicted to bind at the NADPH site. The sulfonamide group is crucial for establishing interactions within the active site, contributing to inhibitor effectiveness.[4]
Aminoindazole-pyrrolo[2,3-b]pyridine IKKα / IKKβ (Kinases)ModelingN/ADocking studies predict the pyrrolo[2,3-b]pyridine ring interacts with hinge region residues (Cys98). The pendant sulfonamide group projects into a solvent-exposed region, forming an H-bond with Thr23, which helps confer selectivity.[5]
GSK2126458 (Related Scaffold) PI3Kγ (Kinase)3L08N/AWhile not a pyrrolopyridine, this structure exemplifies the sulfonamide's role. The sulfonamide nitrogen and one oxygen form a key chelate-like interaction with the side chain of Lys833, anchoring the inhibitor.[2]
c-Met Kinase Inhibitor c-Met (Kinase)3ZCLN/AAn inhibitor containing the 1H-pyrrolo[2,3-b]pyridin-3-yl moiety demonstrates the scaffold's ability to anchor in the kinase hinge region.[6]

This comparison highlights a recurring theme: the 7-azaindole core consistently engages the hinge region of kinases, while the sulfonamide group and its substituents explore deeper pockets or solvent-exposed regions to fine-tune potency and selectivity. Molecular modeling suggests that for IKKα, a "flipped" binding orientation can occur where the aminoindazole portion binds the hinge, and the pyrrolo[2,3-b]pyridine interacts with residues opposite the hinge, demonstrating the scaffold's conformational adaptability.[5]

Experimental Protocols: From Gene to Structure

Achieving high-resolution crystal structures is a meticulous process. The protocols described here represent a validated, standard workflow for determining the co-crystal structure of a pyrrolo[2,3-b]pyridine sulfonamide inhibitor with a target kinase.

Protein Expression and Purification
  • Rationale: To obtain crystals, a large quantity of highly pure and homogenous protein is required. Bacterial expression systems are often chosen for their cost-effectiveness and high yield.

  • Cloning & Transformation: Sub-clone the gene encoding the kinase domain of interest into an expression vector (e.g., pET-28a with an N-terminal His-tag) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the cells in Luria-Bertani (LB) media at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C overnight. The lower temperature promotes proper protein folding.

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lyse by sonication or high-pressure homogenization.

  • Purification:

    • Affinity Chromatography: Clarify the lysate by ultracentrifugation and load the supernatant onto a Ni-NTA affinity column. The His-tag binds to the nickel, immobilizing the protein. Wash with lysis buffer containing 20 mM imidazole and elute with buffer containing 250 mM imidazole.

    • Size-Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto an SEC column (e.g., Superdex 200) pre-equilibrated with crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This separates the protein from aggregates and impurities, ensuring a monodisperse sample critical for crystallization.

Co-Crystallization via Vapor Diffusion
  • Rationale: This technique allows for the slow and controlled increase of protein and precipitant concentrations, promoting the growth of well-ordered single crystals rather than amorphous precipitate.

  • Complex Formation: Concentrate the purified protein to 10-15 mg/mL. Add the pyrrolo[2,3-b]pyridine sulfonamide inhibitor from a 100 mM DMSO stock solution to a final 3-fold molar excess. Incubate on ice for 1-2 hours to ensure complete binding.

  • Crystallization Screening: Use a robotic system to set up 96-well sitting-drop or hanging-drop vapor diffusion plates. Mix 0.5 µL of the protein-inhibitor complex with 0.5 µL of various commercially available crystallization screen solutions. The reservoir in each well contains 80-100 µL of the screen solution.

  • Optimization: Identify initial "hit" conditions that produce small crystals or precipitate. Systematically vary the pH, precipitant concentration (e.g., PEG 3350), and salt concentration around these initial conditions to optimize crystal size and quality.

  • Crystal Harvesting: Once crystals of sufficient size ( >50 µm) have grown, carefully loop them out of the drop and flash-cool them in liquid nitrogen. A cryoprotectant (e.g., the reservoir solution supplemented with 20-25% glycerol) is typically required to prevent ice formation, which would destroy the crystal lattice.

Visualizing the Workflow and Key Interactions

The following diagrams illustrate the experimental workflow and the fundamental molecular interactions discussed.

G Experimental Workflow for Co-Crystal Structure Determination cluster_prep Protein & Complex Preparation cluster_cryst Crystallization cluster_data Structure Determination GeneCloning Gene Cloning & Transformation Expression Protein Expression GeneCloning->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity & Size-Exclusion Chromatography Lysis->Purification Complex Complex Formation with Inhibitor Purification->Complex Screening High-Throughput Screening Complex->Screening Optimization Condition Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting Xray X-ray Data Collection (Synchrotron) Harvesting->Xray Processing Data Processing & Scaling Xray->Processing Solving Phase Determination Processing->Solving Refinement Model Building & Refinement Solving->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

Caption: A flowchart of the major stages involved in determining a protein-ligand co-crystal structure.

G Key Interaction Motifs of the Scaffold in a Kinase Active Site cluster_protein Kinase Active Site Scaffold Hinge Hinge Region (Backbone NH) Lysine Conserved Lysine (Side Chain NH3+) Pocket Hydrophobic Pocket hinge_anchor->Hinge H-Bond (Hinge Binding) lysine_anchor->Lysine H-Bond (Salt Bridge) pocket_anchor->Pocket van der Waals (Selectivity)

Caption: A diagram of the pyrrolo[2,3-b]pyridine sulfonamide scaffold's primary interactions.

Conclusion and Future Outlook

The pyrrolo[2,3-b]pyridine sulfonamide scaffold is a powerful and adaptable platform for designing potent and selective inhibitors. Crystallographic data and molecular modeling consistently reveal a conserved binding mode where the 7-azaindole core engages the protein hinge region, and the sulfonamide moiety provides a strong hydrogen-bonding anchor.[2][5] The true value of this scaffold lies in the synthetic tractability of its substitution points, which allows for the systematic exploration of various pockets within an active site to optimize for selectivity and drug-like properties.

Future work will likely focus on developing inhibitors with improved selectivity profiles and exploring covalent or allosteric inhibition mechanisms. As cryo-electron microscopy (cryo-EM) technology continues to advance, it will open avenues for studying these inhibitors in the context of larger, more complex protein assemblies, providing a more holistic view of their mechanism of action.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available from: [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available from: [Link]

  • Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Keele University. Available from: [Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. Available from: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS. HETEROCYCLES. Available from: [Link]

  • X-ray Structure of c-Met kinase in complex with inhibitor (S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine. wwPDB. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - NIH. Available from: [Link]

  • 1h-pyrrolo[2,3-b]pyridine-3-sulfonamide. PubChem. Available from: [Link]

  • Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC - NIH. Available from: [Link]

  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. Available from: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC - NIH. Available from: [Link]

  • Crystal Structure of JAK3 Kinase Domain in Complex with a Pyrrolopyrazine-2-phenyl Ether Inhibitor. RCSB PDB. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.